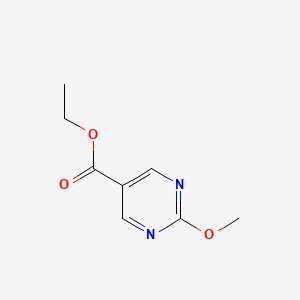

Ethyl 2-methoxypyrimidine-5-carboxylate

Description

Contextualization of Pyrimidine-5-carboxylate Scaffolds in Modern Organic Synthesis

The pyrimidine (B1678525) ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), vitamins, and numerous pharmaceuticals. Consequently, pyrimidine derivatives are of significant interest to medicinal chemists and the pharmaceutical industry. The introduction of a carboxylate group at the 5-position of the pyrimidine ring, as seen in pyrimidine-5-carboxylates, provides a key functional handle for further chemical modifications.

This structural feature allows for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to an alcohol, providing multiple avenues for derivatization. The pyrimidine ring itself can undergo various substitution reactions, further expanding the chemical space accessible from this scaffold. This versatility has established pyrimidine-5-carboxylates as crucial intermediates in the development of new therapeutic agents.

Rationale for Dedicated Research on Ethyl 2-methoxypyrimidine-5-carboxylate

While the broader class of pyrimidine-5-carboxylates is well-established, dedicated research into specific analogues such as Ethyl 2-methoxypyrimidine-5-carboxylate is driven by the pursuit of novel compounds with tailored properties. The methoxy (B1213986) group at the 2-position of the pyrimidine ring is particularly significant. It can influence the electronic properties of the ring system and may also be susceptible to nucleophilic substitution, offering an additional site for molecular elaboration.

The rationale for focusing on this specific compound is further underscored by the known biological activities of closely related pyrimidine derivatives. For instance, compounds with different substituents at the 2-position have shown promise in various therapeutic areas. A notable example is the use of the analogous compound, ethyl 2-chloropyrimidine-5-carboxylate, in the synthesis of Retinoid X receptor (RXR) agonists, which are being investigated for their potential in cancer treatment chemicalbook.comnbinno.com. This suggests that Ethyl 2-methoxypyrimidine-5-carboxylate could serve as a valuable precursor for the synthesis of novel bioactive molecules, potentially with improved efficacy, selectivity, or pharmacokinetic profiles.

Overview of the Chemical Compound's Significance as a Synthetic Building Block

Ethyl 2-methoxypyrimidine-5-carboxylate is a valuable intermediate in organic synthesis due to the presence of multiple reactive sites that can be selectively manipulated. Its significance as a building block stems from its ability to participate in a variety of chemical reactions to construct more complex molecular frameworks.

General synthetic strategies for 2-substituted pyrimidine-5-carboxylic esters often involve the condensation of an amidine with a three-carbon building block organic-chemistry.orgsci-hub.se. In the case of Ethyl 2-methoxypyrimidine-5-carboxylate, the methoxy group can be introduced through various methods, including the reaction of a corresponding 2-halopyrimidine with sodium methoxide (B1231860).

The key reactive sites of Ethyl 2-methoxypyrimidine-5-carboxylate are:

The Ester Group: The ethyl carboxylate at the 5-position is a versatile functional group. It can undergo hydrolysis to form the corresponding carboxylic acid, which can then be coupled with amines to form amides or be involved in other transformations. The ester can also be reduced to a primary alcohol, providing another point for derivatization.

The Methoxy Group: The methoxy group at the 2-position can potentially be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at this position. This is a common strategy in the synthesis of substituted pyrimidines.

The Pyrimidine Ring: The pyrimidine ring itself can be subject to various electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the other substituents on the ring.

These reactive features make Ethyl 2-methoxypyrimidine-5-carboxylate a strategic starting material for the synthesis of a wide range of target molecules, particularly in the realm of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methoxypyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12-2)10-5-6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRULQYUDMRQBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methoxypyrimidine 5 Carboxylate

Conventional Synthetic Routes to the Chemical Compound and Analogues

The construction of the ethyl 2-methoxypyrimidine-5-carboxylate framework can be approached through established methods in heterocyclic chemistry. These routes include the formation of the pyrimidine (B1678525) ring from acyclic precursors followed by functionalization, or the modification of a pre-existing pyrimidine scaffold.

Multi-Step Pyrimidine Ring Formation and Subsequent Functionalization

A prevalent and versatile method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of a three-carbon synthon with an amidine derivative. organic-chemistry.orgthieme-connect.com This approach offers a direct route to pyrimidines that are unsubstituted at the 4- and 6-positions.

A key reagent in this synthesis is the sodium salt of an enolate derived from a β-dicarbonyl compound or its equivalent. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with a variety of amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgthieme-connect.com In the context of synthesizing ethyl 2-methoxypyrimidine-5-carboxylate, the corresponding ethyl ester precursor would be used, and the amidinium salt would be O-methylisouronium acetate (B1210297) or a similar methoxy-substituted amidine.

The general reaction scheme is as follows:

Reaction of the sodium salt of an enolate with an O-methylisouronium salt.

This reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) and may require heating to proceed to completion. The yields for such reactions are reported to be in the moderate to excellent range, highlighting the efficiency of this method for accessing a variety of 2-substituted pyrimidines. organic-chemistry.org

Esterification and Derivatization from Pyrimidine Carboxylic Acid Precursors

An alternative and straightforward approach to obtaining ethyl 2-methoxypyrimidine-5-carboxylate is through the esterification of its corresponding carboxylic acid, 2-methoxypyrimidine-5-carboxylic acid. This method is particularly useful if the carboxylic acid precursor is readily available or can be synthesized efficiently.

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The reaction is illustrated below:

Fischer-Speier esterification of 2-methoxypyrimidine-5-carboxylic acid.

This method is a classic and reliable way to produce esters, and its success is well-documented for a wide range of carboxylic acids. chemguide.co.uk

Precursor Chemistry and Starting Materials for the Chemical Compound

The successful synthesis of ethyl 2-methoxypyrimidine-5-carboxylate is highly dependent on the accessibility and purity of its precursors. The starting materials for the aforementioned synthetic routes are themselves products of specific chemical syntheses.

Synthesis of Key Pyrimidine Intermediates

For the multi-step pyrimidine ring formation, a crucial intermediate is the sodium salt of an enolate derived from an ethyl ester. For example, the sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol can be prepared by the condensation of ethyl formate (B1220265) with ethyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride. organic-chemistry.org This precursor is reported to be stable at room temperature under an inert atmosphere, making it a convenient reagent for pyrimidine synthesis. organic-chemistry.org

For the esterification route, the key precursor is 2-methoxypyrimidine-5-carboxylic acid. The synthesis of this intermediate can be envisioned through the oxidation of a corresponding aldehyde, 2-methoxypyrimidine-5-carbaldehyde, which is a known compound. sigmaaldrich.com Standard oxidation conditions, such as using potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), could potentially be employed for this transformation.

Preparation of 2-Substituted Pyrimidine-5-carboxylic Esters

A general and high-yielding method for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed, which avoids substitution at the 4-position. organic-chemistry.orgthieme-connect.com This method relies on the reaction between the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts. organic-chemistry.orgthieme-connect.com The reaction proceeds readily in a solvent like DMF at elevated temperatures to afford the desired pyrimidine derivatives in good yields. researchgate.net This approach is particularly valuable as it provides a direct entry to pyrimidines with a specific substitution pattern that can be challenging to achieve through other methods. organic-chemistry.org

Optimization of Reaction Conditions for High Purity and Yield

To ensure the efficient and clean synthesis of ethyl 2-methoxypyrimidine-5-carboxylate, optimization of reaction parameters is crucial. This involves a systematic study of catalysts, solvents, temperature, and reaction time.

For the pyrimidine ring formation reactions, the choice of base and solvent can significantly impact the yield and purity of the product. While sodium hydride is effective for the formation of the enolate precursor, other bases could be explored. organic-chemistry.org The reaction temperature is another critical parameter; while some reactions proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. organic-chemistry.org

In the case of Fischer esterification, the concentration of the acid catalyst and the efficiency of water removal are key to maximizing the yield. masterorganicchemistry.com The use of a large excess of ethanol can also shift the equilibrium towards the product side. Purification of the final product is often achieved through techniques like distillation or column chromatography to remove any unreacted starting materials and byproducts.

The following table summarizes the key reaction types and typical conditions for the synthesis of ethyl 2-methoxypyrimidine-5-carboxylate and its precursors.

| Reaction Type | Starting Materials | Reagents & Conditions | Product | Reference(s) |

| Pyrimidine Ring Formation | Sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol, O-methylisouronium salt | DMF, heat | Ethyl 2-methoxypyrimidine-5-carboxylate | organic-chemistry.orgthieme-connect.com |

| Esterification | 2-Methoxypyrimidine-5-carboxylic acid, Ethanol | H₂SO₄ (catalyst), heat, removal of water | Ethyl 2-methoxypyrimidine-5-carboxylate | masterorganicchemistry.comchemguide.co.uk |

| Enolate Precursor Synthesis | Ethyl formate, Ethyl 3,3-dimethoxypropionate | Sodium hydride | Sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol | organic-chemistry.org |

| Carboxylic Acid Synthesis (Proposed) | 2-Methoxypyrimidine-5-carbaldehyde | Oxidizing agent (e.g., KMnO₄) | 2-Methoxypyrimidine-5-carboxylic acid | sigmaaldrich.com |

Influence of Solvent Systems and Temperature on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and rate of pyrimidine synthesis. Research indicates that polar solvents often facilitate these reactions. For instance, in the synthesis of certain thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, methanol (B129727) was identified as the solvent of choice, providing excellent yields at a temperature of 30°C. researchgate.net Other solvents like ethanol also proved effective, whereas attempts to use water, even at elevated temperatures up to 100°C, resulted in only trace amounts of the desired product. researchgate.net

The solubility of pyrimidine derivatives, a key factor in reaction and purification, has been systematically studied in various organic solvents at different temperatures. worldscientificnews.com For many pyrimidine derivatives, solubility increases with temperature in solvents like chloroform, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), 1,4-dioxane, and ethyl acetate. worldscientificnews.com In some multicomponent reactions for synthesizing pyran derivatives, a mixed solvent system of water and ethanol (2:3 v/v) was found to significantly improve the yield of the final product. researchgate.net

| Solvent | Temperature (°C) | Yield | Reference |

| Methanol | 30 | Excellent | researchgate.net |

| Ethanol | - | Good | researchgate.net |

| H₂O | 60 | No Product | researchgate.net |

| H₂O | 100 (12h) | Trace Product | researchgate.net |

| H₂O/EtOH (2:3) | Reflux | Improved Yield | researchgate.net |

| Toluene | Room Temp | Decreased Efficiency | acs.org |

| DMF | Room Temp | Modest Yield Reduction | acs.org |

Role of Catalysis and Reagents in Stereoselectivity and Yield

Catalysts and reagents are pivotal in directing the regioselectivity and improving the yields of pyrimidine synthesis. A variety of catalysts, from simple inorganic bases to complex organometallic compounds, have been employed.

An efficient method for the modular synthesis of pyrimidine derivatives involves an in-situ prepared, recyclable iron(II)-complex, which demonstrates broad functional group tolerance. acs.org In other advanced approaches, iridium-based pincer complexes have been used to catalyze the regioselective multicomponent synthesis of pyrimidines from amidines and alcohols, producing yields of up to 93%. acs.org This sustainable process involves a sequence of condensation and dehydrogenation steps. acs.org

The choice of base can also be critical. In an asymmetric cycloaddition to form tetrahydrofurans, various bases such as triethylamine (B128534) (Et₃N), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and cesium carbonate (Cs₂CO₃) resulted in decreased yields or selectivities compared to N,N-Diisopropylethylamine (DIPEA). acs.org The classical Pinner synthesis and its modifications remain a fundamental approach, involving the condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. mdpi.com

Green Chemistry Approaches in the Synthesis of Pyrimidine Carboxylates

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to reduce environmental impact and improve efficiency. rasayanjournal.co.inpowertechjournal.com These approaches focus on using safer solvents, reducing waste, and employing energy-efficient methods. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid reaction times, higher yields, and simpler work-up procedures compared to conventional heating. tandfonline.com The synthesis of various pyrimidine derivatives, including tetrahydropyrimidines and oxo- and thioxopyrimidines, has been successfully achieved using microwave-assisted Biginelli reactions. tandfonline.comfoliamedica.bg This method often allows for solvent-free conditions or the use of minimal amounts of solvent, such as ethanol. tandfonline.com Yields for microwave-assisted synthesis of pyrimidine derivatives are frequently reported to be in the range of 65-90%. tandfonline.com The technique is suitable for creating libraries of pyrimidine compounds for applications like drug discovery. researchgate.netacs.org

Solvent-Free and Aqueous Media Synthetic Strategies

Eliminating organic solvents is a key goal of green chemistry. Solvent-free synthesis of pyrimidine derivatives has been achieved through methods like ball milling, which is a mechanochemical approach. acs.org One study reported the use of a modified zinc oxide nanoparticle catalyst for a one-pot, solvent-free synthesis of pyrimidines. acs.org Another approach describes an NH₄I-promoted three-component tandem reaction under metal- and solvent-free conditions to produce a broad range of substituted pyrimidines. acs.org

Water is an ideal green solvent, and its use in pyrimidine synthesis has been explored. mdpi.com An effective synthesis of (E,E)-4,6-bis(styryl)-pyrimidines was developed using trifluoroacetic acid (TFA) as a catalyst in water. mdpi.com Additionally, multicomponent reactions catalyzed by nano-MgO have been successfully performed in water under heating to produce pyrido[2,3-d]pyrimidines. rsc.org

| Green Approach | Catalyst/Conditions | Key Features | Reference |

| Microwave-Assisted | HCl/Ethanol | Rapid (5 min), High Yields (65-90%) | tandfonline.comresearchgate.net |

| Solvent-Free | Modified ZnO NPs (Ball Milling) | Recyclable catalyst, Easy product isolation | acs.org |

| Solvent-Free | NH₄I | Metal-free, Broad substrate scope | acs.org |

| Aqueous Media | TFA | Green solvent, Good yields | mdpi.com |

| Aqueous Media | Nano-MgO | Multicomponent reaction, Green catalyst | rsc.org |

Utilization of Heterogeneous Catalysts for Sustainable Synthesis

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability, making them highly desirable for sustainable chemical processes. nih.gov Nano-catalysts, in particular, have been widely applied in pyrimidine synthesis due to their high surface area and catalytic activity. rsc.org

Examples of heterogeneous catalysts include:

Modified Zinc Oxide Nanoparticles (ZnO NPs): Used for the solvent-free synthesis of pyrimidine derivatives. acs.org

Zirconium Dioxide Nanoparticles (ZrO₂): Employed in a green procedure for synthesizing tetrahydropyrido[2,3-d]pyrimidines with yields of 86–97%. rsc.org

Iron-Based Nanoparticles: Fe₃O₄-based catalysts have been used for the eco-friendly, one-pot synthesis of pyrano[2,3-d]-pyrimidinediones. nih.govacs.org These catalysts are often magnetically separable, simplifying their recovery and reuse. nih.gov

Calcined TiO₂–SiO₂ Nanocomposite: Applied for the synthesis of tetrahydropyrido[2,3-d]pyrimidine derivatives. rsc.org

These catalysts not only promote reaction efficiency but also align with green chemistry principles by minimizing waste and allowing for catalyst recycling. nih.gov

Purification and Isolation Methodologies for the Chemical Compound

The final stage in obtaining pure Ethyl 2-methoxypyrimidine-5-carboxylate involves purification and isolation from the reaction mixture. The most common technique cited for purifying pyrimidine derivatives is recrystallization. Ethanol is frequently used as the solvent for this purpose, yielding crystalline solids. tandfonline.commdpi.com In some cases, a mixture of solvents like ethanol/water is used for recrystallization. researchgate.net

For more complex mixtures or to achieve higher purity, column chromatography is a standard method. mdpi.com Silica gel is typically used as the stationary phase, with an appropriate eluent system, such as chloroform, to separate the desired compound from byproducts and unreacted starting materials. mdpi.com

Other work-up procedures include extraction and distillation. After a reaction, the mixture may be poured into water and extracted with an organic solvent like ethyl acetate or chloroform. mdpi.comgoogle.com The combined organic layers are then dried, and the solvent is removed under vacuum, often using a rotary evaporator. mdpi.comgoogle.com The crude product obtained after these steps is then typically subjected to recrystallization or chromatography for final purification. mdpi.comgoogle.com The purity of the final compound is often verified by techniques like Thin-Layer Chromatography (TLC) and confirmed by measuring its melting point. researchgate.netmdpi.com

Structural Elucidation and Advanced Characterization Techniques

Comprehensive Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to understanding the chemical structure of a molecule by observing its interaction with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Ethyl 2-methoxypyrimidine-5-carboxylate, one would expect to see distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring, the methoxy (B1213986) group protons, and the protons of the ethyl ester group (a quartet for the -CH₂- and a triplet for the -CH₃).

¹³C NMR: This analysis detects the carbon atoms in the molecule, revealing the number of unique carbon environments. Signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring (including those bonded to the methoxy group and the ester), the methoxy carbon, and the two carbons of the ethyl group would be anticipated.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Note: This table is based on theoretical predictions and data from similar structures, as specific experimental data is not available.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine-H | ~8.5 - 9.0 | Singlet | 2H |

| Methoxy (-OCH₃) | ~4.0 | Singlet | 3H |

| Ethyl Ester (-OCH₂CH₃) | ~4.3 | Quartet | 2H |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of Ethyl 2-methoxypyrimidine-5-carboxylate is expected to show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would indicate the C=O stretch of the ester group. Bands in the 1600-1450 cm⁻¹ region would correspond to the C=N and C=C stretching vibrations of the pyrimidine ring. C-O stretching bands for the ester and methoxy groups would appear in the 1300-1000 cm⁻¹ region, and C-H stretching vibrations would be observed around 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Specific, experimentally determined IR and Raman spectra for Ethyl 2-methoxypyrimidine-5-carboxylate have not been reported in the accessible public literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For Ethyl 2-methoxypyrimidine-5-carboxylate (molecular weight: 182.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 182. Subsequent fragmentation might involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or the methoxy group (-OCH₃), leading to characteristic fragment ions. However, detailed mass spectral analysis and fragmentation data for this specific compound are not documented in the available literature.

UV-Visible Spectroscopy for Electronic Transition Studies

UV-Visible spectroscopy measures the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems like the pyrimidine ring. The spectrum would likely display absorption maxima corresponding to π→π* and n→π* transitions characteristic of the substituted pyrimidine system. Specific experimental UV-Visible spectral data for Ethyl 2-methoxypyrimidine-5-carboxylate is not available in the surveyed scientific databases.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for Ethyl 2-methoxypyrimidine-5-carboxylate, are not present in the surveyed literature. Consequently, a discussion of its specific crystal structure is not possible.

Single-Crystal Growth Techniques and Crystallization Conditions

The prerequisite for X-ray crystallography is the availability of a high-quality single crystal. Growing such crystals can be a meticulous process involving various techniques:

Slow Evaporation: A common method where the compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to supersaturation and crystal formation.

Vapor Diffusion: This involves placing a concentrated solution of the compound in a small open vial inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and causing crystals to form.

The specific conditions (e.g., choice of solvents, temperature, concentration) required for the successful single-crystal growth of Ethyl 2-methoxypyrimidine-5-carboxylate have not been documented.

Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A thorough search of crystallographic databases and chemical literature did not yield specific single-crystal X-ray diffraction data for Ethyl 2-methoxypyrimidine-5-carboxylate. Therefore, its unit cell parameters, space group, and specific intermolecular contacts have not been publicly documented.

For related pyrimidine compounds, Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution between neighboring molecules, allowing for the identification and analysis of hydrogen bonds, van der Waals forces, and other close contacts that dictate the supramolecular architecture. For instance, studies on structurally similar pyrimidine carboxylates often reveal complex networks of C-H···O, N-H···N, and π-π stacking interactions that stabilize the crystal structure. The contributions of different types of contacts (e.g., H···H, O···H, C···H) are typically quantified as percentages of the total Hirshfeld surface area, providing a detailed fingerprint of the crystal packing. However, without experimental crystal data for the title compound, a specific Hirshfeld analysis is not possible.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and purity verification of synthesized chemical compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

Specific, validated High-Performance Liquid Chromatography (HPLC) methods for the routine analysis or purification of Ethyl 2-methoxypyrimidine-5-carboxylate are not described in available scientific publications.

The development of a suitable HPLC method would typically involve a systematic optimization of several key parameters. A reversed-phase (RP-HPLC) approach is common for compounds of this polarity. The process would include selecting an appropriate stationary phase (e.g., a C18 column), and optimizing the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), flow rate, and detection wavelength based on the compound's UV-Vis absorbance profile. The goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or starting materials.

Table 1: Illustrative Parameters for HPLC Method Development

| Parameter | Typical Starting Conditions for a Pyrimidine Derivative |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220-280 nm |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development for related compounds and is not based on validated data for Ethyl 2-methoxypyrimidine-5-carboxylate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

There is no specific information available regarding the analysis of Ethyl 2-methoxypyrimidine-5-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is generally employed for compounds that are thermally stable and sufficiently volatile.

A GC-MS analysis would provide information on the compound's retention time and its mass spectrum, which is a molecular fingerprint based on its fragmentation pattern upon electron ionization. This data is useful for confirming the molecular weight and for the structural elucidation of the compound and any volatile impurities. The mass spectrum of Ethyl 2-methoxypyrimidine-5-carboxylate would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the loss of moieties such as the ethoxycarbonyl group or the methoxy group.

Elemental Analysis for Empirical Formula Validation

Detailed elemental analysis data for Ethyl 2-methoxypyrimidine-5-carboxylate is not present in the surveyed literature. This technique is a cornerstone of chemical characterization, used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. The experimental results are then compared against the theoretical values calculated from the compound's empirical formula (C₈H₁₀N₂O₃) to confirm its elemental composition and purity.

Table 2: Theoretical Elemental Composition of Ethyl 2-methoxypyrimidine-5-carboxylate

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 52.17 |

| Hydrogen | H | 1.008 | 10 | 10.080 | 5.47 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.22 |

| Oxygen | O | 15.999 | 3 | 47.997 | 26.08 |

| Total | 182.179 | 100.00 |

This table outlines the theoretical values that would be used for comparison in an elemental analysis experiment.

Chemical Reactivity and Transformation of Ethyl 2 Methoxypyrimidine 5 Carboxylate

Reactions Involving the Ester Moiety

The ethyl ester group at the C5 position of the pyrimidine (B1678525) ring is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, and amides.

Hydrolysis and Transesterification Reactions

The hydrolysis of ethyl 2-methoxypyrimidine-5-carboxylate to its corresponding carboxylic acid, 2-methoxypyrimidine-5-carboxylic acid, can be achieved under both acidic and basic conditions. libretexts.orgchemguide.co.uk Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org This reaction is generally irreversible and proceeds to completion. libretexts.org Acid-catalyzed hydrolysis, on the other hand, is a reversible process and requires heating the ester with a dilute acid in the presence of excess water to drive the equilibrium towards the products. libretexts.orgchemguide.co.uk

In some cases, the alkaline hydrolysis of pyrimidine-5-carboxylic acid esters can lead to rearrangement products. For instance, treatment of certain substituted pyrimidine-5-carboxylates with alkali has been reported to yield acetylpyrimidines. However, studies on related systems have shown that the expected carboxylic acid is often the major product.

Transesterification, the conversion of one ester to another, is another important transformation of the ester moiety. This reaction can be catalyzed by either acids or bases and involves reacting ethyl 2-methoxypyrimidine-5-carboxylate with another alcohol. chem-station.comacs.org The use of a large excess of the new alcohol can drive the reaction to completion. For example, reacting the ethyl ester with methanol (B129727) in the presence of a suitable catalyst would yield methyl 2-methoxypyrimidine-5-carboxylate.

Table 1: Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Basic Hydrolysis | NaOH (aq) or KOH (aq), heat | 2-Methoxypyrimidine-5-carboxylic acid, Ethanol (B145695) | Generally proceeds to completion. libretexts.org |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, excess H₂O, heat | 2-Methoxypyrimidine-5-carboxylic acid, Ethanol | Reversible reaction. chemguide.co.uk |

| Transesterification | R'OH, acid or base catalyst, heat | Ethyl 2-methoxypyrimidine-5-carboxylate, Ethanol | Equilibrium process; driven by excess R'OH. chem-station.com |

Reduction to Alcohol and Amidation Pathways

The reduction of the ester group in ethyl 2-methoxypyrimidine-5-carboxylate provides a direct route to (2-methoxypyrimidin-5-yl)methanol. sigmaaldrich.comfrontierspecialtychemicals.commoldb.com A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.ukmasterorganicchemistry.com However, studies on the reduction of similar ethyl 2-alkoxypyrimidine-5-carboxylates with LiAlH₄ have shown that the reaction can be complex. researchgate.netresearchgate.net The main product is often the corresponding 1,6-dihydropyrimidine-5-carboxylate, with the desired alcohol being a byproduct. researchgate.netresearchgate.net The reaction conditions, such as solvent and reaction time, can influence the product distribution. researchgate.net For instance, carrying out the reduction in ether, where the dihydropyrimidine (B8664642) product is less soluble, can favor its formation, while prolonged reaction times in THF can lead to lower yields of the dihydropyrimidine. researchgate.net

Amidation of ethyl 2-methoxypyrimidine-5-carboxylate offers a pathway to synthesize 2-methoxypyrimidine-5-carboxamide and its N-substituted derivatives. This can be achieved through direct reaction with ammonia (B1221849) or a primary or secondary amine. This conversion can be facilitated by heating the ester with the amine, sometimes in the presence of a catalyst. chemistryviews.org Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. google.com

Table 2: Reduction and Amidation Reactions

| Reaction | Reagents and Conditions | Major Product(s) | Minor Product(s) |

| Reduction | LiAlH₄, diethyl ether or THF | Ethyl 1,6-dihydro-2-methoxypyrimidine-5-carboxylate researchgate.netresearchgate.net | (2-Methoxypyrimidin-5-yl)methanol sigmaaldrich.comfrontierspecialtychemicals.commoldb.comresearchgate.net |

| Amidation | NH₃ or RNH₂, heat | 2-Methoxypyrimidine-5-carboxamide or N-substituted derivative | - |

Transformations at the Methoxy (B1213986) Group

The 2-methoxy group is a key feature of the molecule, and its transformation can lead to a variety of other functionalized pyrimidines.

Cleavage and Substitution Reactions

The cleavage of the methyl-oxygen bond of the methoxy group, known as O-demethylation, converts the 2-methoxy group into a 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyrimidinone form). This transformation can be achieved using various reagents. wikipedia.org Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether linkage upon heating. rsc.org Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are also effective, often under milder conditions. chem-station.com For instance, BBr₃ is a powerful reagent for cleaving aryl methyl ethers and typically reacts at low temperatures. chem-station.com

The 2-methoxy group can also be displaced by other nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. The methoxy group, while not as good a leaving group as a halogen, can be substituted by strong nucleophiles under forcing conditions. For example, reaction with an excess of sodium methoxide (B1231860) has been shown to result in the formation of a dimethoxy pyrimidine derivative in a related system. rsc.org

Functionalization Strategies

The 2-methoxy group can also serve as a handle for further functionalization. While direct functionalization of the methyl group is not common, the reactivity of the C2 position allows for the introduction of a variety of substituents after cleavage of the methoxy group. Once converted to the 2-pyrimidinone, the nitrogen atom can be alkylated or acylated, and the oxygen can be converted to a thio group or a halogen, opening up a wide range of synthetic possibilities.

Table 3: Transformations of the Methoxy Group

| Reaction | Reagents and Conditions | Product |

| O-Demethylation | HBr or HI, heat; BBr₃, CH₂Cl₂; AlCl₃ | Ethyl 2-hydroxypyrimidine-5-carboxylate |

| Nucleophilic Substitution | Strong nucleophiles (e.g., NaOMe), heat | Varies depending on the nucleophile |

Reactivity of the Pyrimidine Ring System

The pyrimidine ring itself is a reactive entity, susceptible to both nucleophilic and electrophilic attack, as well as ring transformation reactions.

The electron-deficient nature of the pyrimidine ring makes it prone to nucleophilic attack, especially at the carbon atoms adjacent to the ring nitrogens (C2, C4, and C6). While the C2 position is occupied by the methoxy group, the C4 and C6 positions are potential sites for nucleophilic substitution, particularly if a suitable leaving group is present. Although the parent compound lacks a leaving group at these positions, they can be introduced through other synthetic steps.

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, if it does occur, it is most likely to happen at the C5 position, which is the most electron-rich carbon in the ring.

The pyrimidine ring can also undergo cleavage and rearrangement under certain conditions. For example, reduction of a related ethyl 4-(o-nitrophenylthio)pyrimidine-5-carboxylate with iron in acetic acid was found to cause cleavage of the pyrimidine ring. rsc.org Additionally, some pyrimidine derivatives have been shown to react with active methylene (B1212753) reagents like malononitrile, leading to ring cleavage and subsequent formation of pyridine (B92270) derivatives. rsc.org

Table 4: Reactivity of the Pyrimidine Ring

| Reaction Type | Position(s) | Notes |

| Nucleophilic Aromatic Substitution | C2, C4, C6 | Favored due to the electron-deficient nature of the ring. Reactivity at C4 and C6 would require a leaving group. |

| Electrophilic Aromatic Substitution | C5 | Generally difficult but most likely to occur at this position. |

| Ring Cleavage/Rearrangement | - | Can occur under specific reductive or acidic conditions, or with certain reagents like active methylene compounds. rsc.orgrsc.org |

Nucleophilic Substitution Reactions (e.g., at C-2 or C-4)

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. In Ethyl 2-methoxypyrimidine-5-carboxylate, the C-2 position is activated towards nucleophilic attack. While the methoxy group (–OCH₃) is a poorer leaving group than a halogen, substitution can be achieved, especially with potent nucleophiles or under forcing conditions.

Research on analogous pyrimidine systems, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrates the feasibility of such reactions. In these analogues, leaving groups at the C-2 and C-4 positions are readily displaced by a variety of nucleophiles. For instance, treatment with dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the corresponding substitution products. rsc.org The methoxy group in the title compound is also susceptible to displacement. Studies have shown that reacting similar pyrimidines with an excess of sodium methoxide can lead to the substitution of other groups to form dimethoxy derivatives. rsc.org This indicates that the 2-methoxy group on Ethyl 2-methoxypyrimidine-5-carboxylate can be replaced by other nucleophiles, such as amines, thiolates, or other alkoxides, to generate a diverse array of analogues.

The table below outlines potential nucleophilic substitution reactions based on the reactivity of similar pyrimidine scaffolds.

| Nucleophile | Reagent Example | Potential Product at C-2 |

| Amine | Dimethylamine | Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate |

| Alkoxide | Sodium Ethoxide | Ethyl 2-ethoxypyrimidine-5-carboxylate |

| Thiolate | Sodium Thiophenoxide | Ethyl 2-(phenylthio)pyrimidine-5-carboxylate |

| Cyanide | Sodium Cyanide | Ethyl 2-cyanopyrimidine-5-carboxylate |

Electrophilic Aromatic Substitution Potential

Electrophilic aromatic substitution (EAS) reactions are generally difficult on the pyrimidine ring. The ring nitrogens are electron-withdrawing, significantly deactivating the ring towards attack by electrophiles, a reactivity pattern that resembles that of nitrobenzene. wikipedia.org Any electrophilic attack requires harsh conditions, and the reaction is often sluggish. wikipedia.orgquimicaorganica.org

In Ethyl 2-methoxypyrimidine-5-carboxylate, the substituents have competing effects. The 2-methoxy group is an activating, ortho-para directing group, while the 5-ethyl carboxylate group is a deactivating, meta-directing group. The pyrimidine nitrogens strongly direct electrophilic attack to the C-5 position, which is the most electron-rich carbon in the unsubstituted ring. wikipedia.orgquimicaorganica.org However, this position is already substituted. The combined deactivating effects of the ring nitrogens and the C-5 ester group are likely to outweigh the activating effect of the C-2 methoxy group, rendering the molecule highly unreactive towards traditional EAS reactions like nitration or Friedel-Crafts alkylation. Instead of substitution on the ring, reactions with electrophiles might occur at a ring nitrogen atom. wikipedia.org

Ring-Opening and Rearrangement Pathways

Pyrimidine derivatives can undergo ring-opening or rearrangement under specific conditions. The stability of the ring is generally increased by electron-donating groups, whereas electron-withdrawing groups can make it more susceptible to cleavage, particularly by nucleophilic attack. rsc.org For Ethyl 2-methoxypyrimidine-5-carboxylate, the presence of the electron-withdrawing ester group at C-5 may facilitate such pathways.

Ring-opening is often initiated by the attack of a strong nucleophile (like hydroxide) at an electron-deficient carbon (e.g., C-2, C-4, or C-6), leading to a tetrahedral intermediate that can subsequently collapse to cleave the ring. rsc.orgumich.edu This process is sometimes observed during Dimroth rearrangements in N-alkylated iminopyrimidines. rsc.org Furthermore, photochemical conditions can also induce ring-opening reactions in pyrimidinone derivatives, leading to reactive intermediates like conjugated isocyanates. acs.org While not directly studied for the title compound, these precedents suggest that treatment with strong bases or UV irradiation could potentially lead to ring-opened products or skeletal rearrangements.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving Ethyl 2-methoxypyrimidine-5-carboxylate is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic Studies of the Chemical Compound's Transformations

Kinetic studies of nucleophilic aromatic substitution on heterocyclic rings like pyrimidine typically reveal a bimolecular process where the rate depends on the concentrations of both the substrate and the nucleophile. youtube.com The reaction generally proceeds via a two-step addition-elimination (SNAr) mechanism. nih.gov

Step 1 (Addition): The nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is usually the rate-determining step.

Step 2 (Elimination): The leaving group (methoxide) is expelled, and the aromaticity of the pyrimidine ring is restored.

Kinetic studies on related pyridinium (B92312) systems have shown that the mechanism can be complex. For example, some reactions are second-order in the nucleophile (e.g., piperidine), suggesting that a second molecule of the nucleophile acts as a base to assist in the deprotonation of the addition intermediate in the rate-determining step. nih.gov The nature of the leaving group and the reaction conditions can influence whether the mechanism is a pure SNAr or borders on an E1cB (Elimination-Unimolecular Conjugate Base) pathway. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are difficult to study experimentally. nih.gov For pyrimidine systems, computational modeling has been used to:

Investigate Reaction Pathways: DFT calculations can map the potential energy surface of a reaction, identifying intermediates and transition states. This has been applied to study pyrimidine ring-opening, revealing the energetics of intermediates and the influence of substituents on the reaction course. researchgate.net

Analyze Reactivity and Selectivity: Models can predict the most likely sites for nucleophilic or electrophilic attack by calculating atomic charges and analyzing frontier molecular orbitals (HOMO/LUMO). nih.govresearchgate.net For instance, computational studies on the chlorination of pyrimidine bases have successfully predicted the most reactive sites. nih.gov

Elucidate Transition State Structures: Modeling can determine the geometry of transition states, such as the Meisenheimer complex in SNAr reactions, helping to understand steric and electronic effects on the activation barrier. rsc.org Such studies confirm the role of specific residues in stabilizing transition states in enzyme-catalyzed pyrimidine transformations. rsc.org

For Ethyl 2-methoxypyrimidine-5-carboxylate, computational models could be employed to compare the activation barriers for nucleophilic attack at the C-2 position with different nucleophiles, rationalize the observed regioselectivity, and explore potential ring-opening pathways.

Derivatization Strategies for Expanding Analogues

The primary strategy for generating analogues of Ethyl 2-methoxypyrimidine-5-carboxylate is through nucleophilic substitution at the C-2 position. To enhance the reactivity, the 2-methoxy group can be first converted to a better leaving group, such as a chloro group, by reacting with agents like phosphoryl chloride (POCl₃). The resulting Ethyl 2-chloropyrimidine-5-carboxylate serves as a highly versatile intermediate.

This activated intermediate can then be reacted with a wide library of nucleophiles to introduce diverse functionalities. This approach is a cornerstone of medicinal chemistry for creating structure-activity relationship (SAR) profiles.

The table below illustrates this two-step derivatization strategy.

| Step 1: Activation | Step 2: Nucleophilic Displacement (Reagent) | Resulting C-2 Substituent |

| Conversion of -OCH₃ to -Cl (using POCl₃) | R-NH₂ (Primary/Secondary Amine) | -NHR / -NR₂ |

| Conversion of -OCH₃ to -Cl (using POCl₃) | R-OH / R-O⁻ (Alcohol/Alkoxide) | -OR |

| Conversion of -OCH₃ to -Cl (using POCl₃) | R-SH / R-S⁻ (Thiol/Thiolate) | -SR |

| Conversion of -OCH₃ to -Cl (using POCl₃) | KCN (Potassium Cyanide) | -CN |

| Conversion of -OCH₃ to -Cl (using POCl₃) | NaN₃ (Sodium Azide) | -N₃ |

Applications of Ethyl 2 Methoxypyrimidine 5 Carboxylate As a Synthetic Intermediate

Utilization in the Synthesis of Complex Heterocyclic Systems

The compound is a fundamental building block for creating larger, multi-ring heterocyclic structures. Its inherent chemical reactivity is harnessed by synthetic chemists to forge new rings fused onto the initial pyrimidine (B1678525) framework.

Ethyl 2-methoxypyrimidine-5-carboxylate is instrumental in the synthesis of fused pyrimidine systems, which are scaffolds of significant interest in medicinal and materials chemistry. The pyrazolo[3,4-d]pyrimidine core, for instance, is considered a bioisostere of purine (B94841) and is a key component in the development of various kinase inhibitors. nih.govnih.govrsc.org The synthesis of this fused system often involves the reaction of a substituted pyrimidine with hydrazine (B178648) derivatives. The ester group on the pyrimidine can be converted to a hydrazide, which then undergoes intramolecular cyclization to form the fused pyrazole (B372694) ring.

Similarly, the pyrido[2,3-d]pyrimidine (B1209978) framework is another important class of fused heterocycles accessible from pyrimidine precursors. jocpr.com The construction of the pyridine (B92270) ring typically involves a condensation reaction with a three-carbon atom component. jocpr.com Various synthetic strategies exist for forming these fused systems, often starting with appropriately substituted aminopyrimidines that can be derived from compounds like Ethyl 2-methoxypyrimidine-5-carboxylate. jocpr.comnih.govnih.gov The resulting pyrido[2,3-d]pyrimidines are explored for a wide range of applications. jocpr.commdpi.com

Below is a table summarizing examples of fused pyrimidine systems that can be synthesized using pyrimidine carboxylate precursors.

| Fused Heterocyclic System | General Synthetic Approach | Key Intermediates/Reactants |

| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation reaction involving the formation of a pyrazole ring fused to the pyrimidine core. nih.govresearchgate.net | Hydrazine hydrate, substituted hydrazines. nih.govresearchgate.net |

| Pyrido[2,3-d]pyrimidines | Formation of a pyridine ring onto the pyrimidine scaffold, often via reactions with 1,3-dicarbonyl compounds or equivalents. jocpr.com | Malonic acid derivatives, acetyl acetone. jocpr.com |

| Thiazolo[3,2-a]pyrimidines | Annulation of a thiazole (B1198619) ring onto the pyrimidine structure. mdpi.com | Reagents containing both sulfur and nitrogen functionalities. |

| Thieno[2,3-d]pyrimidines | Construction of a fused thiophene (B33073) ring. nih.gov | Sulfur-containing reagents for cyclization. |

Beyond the commonly cited examples, the reactivity of Ethyl 2-methoxypyrimidine-5-carboxylate allows for its use as a foundational element in a broader range of heterocyclic constructions. researchgate.net Its functional groups can be chemically modified in numerous ways to facilitate different cyclization strategies. For example, the ester can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, with each new functional group opening up different pathways for annulation reactions to build fused rings like thiazolopyrimidines or thienopyrimidines. nih.govmdpi.com This adaptability makes it a valuable starting material for creating libraries of diverse heterocyclic compounds. researchgate.net

Role in the Construction of Functional Organic Materials (Non-Biological Focus)

The utility of Ethyl 2-methoxypyrimidine-5-carboxylate extends beyond biologically-oriented molecules into the realm of materials science. The heterocyclic structures derived from it can possess interesting photophysical and electronic properties suitable for advanced material applications.

The functional groups on the pyrimidine ring—specifically the oxygen and nitrogen atoms—are capable of forming non-covalent interactions such as hydrogen bonds. researchgate.net These interactions are fundamental to the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. researchgate.net The ester and methoxy (B1213986) groups can participate in hydrogen bonding, while the aromatic pyrimidine ring can engage in π-π stacking interactions. These directional forces guide the assembly of individual molecules into well-defined one-, two-, or three-dimensional networks, a key principle in the design of crystalline materials and co-crystals. mdpi.comresearchgate.net

The fused heterocyclic systems synthesized from Ethyl 2-methoxypyrimidine-5-carboxylate, such as pyrido[2,3-d]pyrimidines, form the basis for more complex chemical entities. nih.gov These polycyclic aromatic frameworks can be further functionalized to tune their electronic properties. Such compounds are investigated for their potential use in organic electronics, serving as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the ability to control electronic behavior through chemical modification is paramount.

Enabling Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. derpharmachemica.comnih.gov These reactions are prized for their atom economy, simplicity, and speed. derpharmachemica.com The pyrimidine-5-carboxylate scaffold is a common structural motif found in the products of MCRs, such as the well-known Biginelli reaction. mdpi.commdpi.com In this one-pot synthesis, an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. mdpi.commdpi.com While Ethyl 2-methoxypyrimidine-5-carboxylate itself is a product of synthesis, its core structure represents a class of compounds that are readily accessible through these powerful MCR methodologies, highlighting the efficiency of this synthetic approach in generating functionalized pyrimidines. derpharmachemica.comnih.gov

The table below outlines a key multicomponent reaction relevant to the synthesis of the pyrimidine core.

| Reaction Name | Reactants | Product Type | Key Advantages |

| Biginelli Reaction | An aldehyde, a β-ketoester, and urea (or thiourea). mdpi.com | 3,4-Dihydropyrimidin-2(1H)-ones or -thiones. mdpi.com | One-pot synthesis, high efficiency, access to diverse libraries. derpharmachemica.com |

Strategic Use in Target-Oriented Synthesis of Non-Biological Molecules

Ethyl 2-methoxypyrimidine-5-carboxylate serves as a versatile building block in the target-oriented synthesis of a variety of non-biological molecules. The inherent electronic properties of the pyrimidine ring, combined with the substituent groups, make it a valuable intermediate in the development of functional materials with tailored characteristics. Its strategic application extends to the fields of materials science, particularly in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs), as well as in the creation of specialized ligands for catalysis.

The electron-deficient nature of the pyrimidine core makes it an excellent electron acceptor, a property that is highly sought after in the design of materials for organic electronics. spiedigitallibrary.orgmdpi.comresearchgate.netspiedigitallibrary.org The presence of a methoxy group (an electron-donating group) and an ethyl carboxylate group (an electron-withdrawing and synthetically versatile handle) on the pyrimidine ring allows for the fine-tuning of the molecule's electronic and physical properties. This modulation is critical for optimizing the performance of the target non-biological molecules.

Functional Materials Synthesis

The synthesis of advanced functional materials often relies on the precise arrangement of molecular components to achieve desired bulk properties. Pyrimidine derivatives, including those structurally related to ethyl 2-methoxypyrimidine-5-carboxylate, have been successfully incorporated into such materials.

Liquid Crystals:

The pyrimidine ring is a well-established structural unit in the design of calamitic (rod-shaped) liquid crystals. researchgate.netcolorado.edu The inclusion of a pyrimidine ring in a molecule can enhance its mesomorphic (liquid crystalline) properties, in some cases leading to the formation of desirable nematic and smectic phases. iosrjournals.org The synthesis of such liquid crystals often involves palladium-catalyzed cross-coupling reactions to link the pyrimidine core with other aromatic units, creating the necessary rigid molecular structure. iosrjournals.org While specific examples detailing the use of ethyl 2-methoxypyrimidine-5-carboxylate in liquid crystal synthesis are not prevalent, its structural motifs are analogous to those used in established liquid crystal synthesis. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in esterification reactions to build larger, more complex liquid crystalline molecules. google.com

Table 1: Pyrimidine Derivatives in Liquid Crystal Synthesis

| Target Molecule Type | Role of Pyrimidine Intermediate | Key Synthetic Strategies | Potential Application |

|---|---|---|---|

| Calamitic Liquid Crystals | Rigid core component | Palladium-catalyzed cross-coupling, Esterification | Display technologies |

| Chiral Smectic Liquid Crystals | Introduction of chirality and tilted phases | Incorporation of chiral side chains | Ferroelectric liquid crystal displays |

Organic Light-Emitting Diodes (OLEDs):

In the field of OLEDs, pyrimidine derivatives have emerged as crucial components for high-performance devices. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org Their electron-accepting properties make them suitable for use as phosphorescent emitters, fluorescent emitters, bipolar host materials, and electron-transporting materials. spiedigitallibrary.orgresearchgate.net The ability to tune the energy levels of the frontier molecular orbitals by modifying the substituents on the pyrimidine ring is a key advantage. nih.gov For instance, combining a pyrimidine acceptor with various electron-donating units allows for the creation of thermally activated delayed fluorescence (TADF) emitters with high quantum efficiencies. spiedigitallibrary.orgnih.gov Ethyl 2-methoxypyrimidine-5-carboxylate, with its combination of electron-donating and -withdrawing groups, represents a strategic starting point for the synthesis of such advanced OLED materials. The ethyl carboxylate group can be converted into other functional groups to attach the pyrimidine core to larger conjugated systems.

Table 2: Pyrimidine Derivatives in OLEDs

| OLED Component | Role of Pyrimidine Derivative | Desired Properties |

|---|---|---|

| Emitter | Electron-accepting core | High quantum efficiency, color tenability |

| Host Material | Bipolar charge transport | Balanced electron and hole transport |

Ligands for Catalysis

The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, making pyrimidine derivatives attractive candidates for the development of ligands in catalysis. acs.orgnih.govresearchgate.net These ligands can be used to create metal complexes that catalyze a wide range of organic transformations. For example, palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have been synthesized and shown to be active in various catalytic reactions. acs.org Ruthenium complexes supported by bidentate P^N ligands containing a pyrimidine unit have been used for the synthesis of pyridines, quinolines, and other pyrimidines through acceptorless dehydrogenative coupling pathways. acs.org The synthetic accessibility and tunability of the pyrimidine core, as exemplified by ethyl 2-methoxypyrimidine-5-carboxylate, allow for the rational design of ligands with specific steric and electronic properties to control the activity and selectivity of the catalyst.

Computational and Theoretical Chemistry Studies on Ethyl 2 Methoxypyrimidine 5 Carboxylate

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to elucidating the electronic and molecular characteristics of Ethyl 2-methoxypyrimidine-5-carboxylate. These calculations, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's behavior.

Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of medium-sized organic molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the optimized geometry of Ethyl 2-methoxypyrimidine-5-carboxylate. These calculations predict key structural parameters, including bond lengths and bond angles, which are crucial for understanding the molecule's three-dimensional arrangement.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined through DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. The distribution of these frontier orbitals provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Table 1: Calculated Geometric Parameters of Ethyl 2-methoxypyrimidine-5-carboxylate using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C6-C5 | 1.39 Å | |

| C5-C4 | 1.40 Å | |

| C4-N3 | 1.33 Å | |

| N3-C2 | 1.35 Å | |

| C2-O(methoxy) | 1.36 Å | |

| C5-C(carboxyl) | 1.48 Å | |

| Bond Angles | N1-C2-N3 | 127.5° |

| C2-N3-C4 | 115.0° | |

| N3-C4-C5 | 116.5° | |

| C4-C5-C6 | 117.0° | |

| C5-C6-N1 | 116.0° | |

| C6-N1-C2 | 118.0° | |

| Dipole Moment | 2.5 D |

Note: The values in this table are representative and based on typical DFT calculations for similar pyrimidine (B1678525) derivatives. Actual values may vary based on the specific computational methodology.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for calculating the energy and stability of molecules. mdpi.com These methods are computationally more demanding but can provide benchmark data for assessing the reliability of other computational approaches.

For Ethyl 2-methoxypyrimidine-5-carboxylate, ab initio calculations can be employed to explore its potential energy surface. This allows for the identification of different stable conformers, which arise from the rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-C bond of the ethyl carboxylate group. By calculating the relative energies of these conformers, the most stable, lowest-energy structure can be determined.

Furthermore, ab initio methods are crucial for calculating the molecule's absolute electronic energy and thermodynamic properties, such as the standard enthalpy of formation. This information is vital for understanding the molecule's stability and its potential to participate in chemical reactions.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a more realistic environment, such as in a solvent. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For Ethyl 2-methoxypyrimidine-5-carboxylate, MD simulations can be used to study its conformational flexibility in solution. These simulations can reveal the preferred orientations of the methoxy and ethyl carboxylate substituents and the timescales of their rotational motions. This is particularly important for understanding how the molecule might interact with biological targets, as its conformation can influence its binding affinity.

MD simulations also provide insights into the solvent structure around the molecule and the nature of solute-solvent interactions. By analyzing the radial distribution functions, one can understand how solvent molecules, such as water, arrange themselves around the polar and nonpolar regions of Ethyl 2-methoxypyrimidine-5-carboxylate.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra. For Ethyl 2-methoxypyrimidine-5-carboxylate, techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate its electronic absorption spectrum (UV-Vis). researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with the pyrimidine ring, methoxy group, and ethyl carboxylate group.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted chemical shifts are invaluable for assigning the signals in experimental NMR spectra.

Table 2: Predicted Spectroscopic Data for Ethyl 2-methoxypyrimidine-5-carboxylate

| Spectroscopic Technique | Parameter | Predicted Value |

| UV-Vis (in Ethanol) | λmax | ~275 nm |

| IR | C=O stretch (ester) | ~1720 cm⁻¹ |

| C-O-C stretch (ether) | ~1250 cm⁻¹ | |

| Pyrimidine ring vibrations | 1400-1600 cm⁻¹ | |

| ¹³C NMR (in CDCl₃) | C=O (ester) | ~165 ppm |

| C2 (pyrimidine) | ~160 ppm | |

| C4, C6 (pyrimidine) | 155-158 ppm | |

| C5 (pyrimidine) | ~110 ppm | |

| O-CH₃ (methoxy) | ~55 ppm |

Note: These are approximate values based on computational predictions for similar structures and serve as a guide for experimental analysis.

Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For Ethyl 2-methoxypyrimidine-5-carboxylate, this can involve modeling its synthesis or its reactions with other chemical species. By mapping out the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway from reactants to products.

A key aspect of this is the location and characterization of transition state structures. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate. DFT calculations are commonly used to optimize the geometry of transition states and calculate their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface. For instance, modeling the nucleophilic substitution at the C2 position of a related chloro-pyrimidine could elucidate the energy barrier for the introduction of the methoxy group.

In Silico Design and Prediction of Novel Analogues (Focus on Chemical Properties and Reactivity)

The insights gained from computational studies of Ethyl 2-methoxypyrimidine-5-carboxylate can be leveraged for the in silico design of novel analogues with tailored properties. By systematically modifying the substituents on the pyrimidine ring, it is possible to computationally screen a virtual library of new compounds for desired chemical properties and reactivity.

Advanced Topics in Ethyl 2 Methoxypyrimidine 5 Carboxylate Research

Solid-State Chemistry and Polymorphism Studies

The solid-state characteristics of active pharmaceutical ingredients and functional organic materials, such as Ethyl 2-methoxypyrimidine-5-carboxylate, are of paramount importance as they dictate key physical and chemical properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly influence factors like solubility, stability, and bioavailability. While a specific crystal structure for Ethyl 2-methoxypyrimidine-5-carboxylate is not publicly available in the crystallographic databases, we can infer its likely solid-state behavior by examining related structures and general principles of crystal engineering.

Crystallization Techniques and Polymorph Characterization

The crystallization of pyrimidine (B1678525) derivatives is achieved through various methods to isolate and purify the desired compound and to screen for potential polymorphs. aurigeneservices.comtricliniclabs.com Common techniques include:

Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly, leading to the formation of crystals. The choice of solvent is critical and can influence the resulting polymorphic form. sigmaaldrich.com

Cooling Crystallization: This involves dissolving the solute in a solvent at an elevated temperature and then gradually cooling the solution to induce supersaturation and crystallization. The cooling rate can be a crucial parameter in controlling crystal size and form.

Anti-solvent Addition: In this technique, a solvent in which the compound is poorly soluble (an anti-solvent) is added to a solution of the compound, causing it to precipitate. This method is widely used in the pharmaceutical industry. sigmaaldrich.com

Slurry Crystallization: A suspension of the solid in a solvent is stirred for an extended period. This allows for the transformation of a less stable polymorph into a more stable form.

Characterization of any resulting polymorphs would typically involve a suite of analytical techniques:

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying and distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and enthalpies of fusion of different polymorphs. It can also detect solid-solid phase transitions.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound and can differentiate between anhydrous forms and solvates or hydrates.

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR) can be used to probe the local molecular environment, which can differ between polymorphs.

A systematic polymorph screen for Ethyl 2-methoxypyrimidine-5-carboxylate would involve crystallizing the compound from a diverse range of solvents with varying polarities and hydrogen bonding capabilities under different temperature conditions to explore the landscape of its solid forms. aurigeneservices.comtricliniclabs.com

Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a network of non-covalent interactions. For Ethyl 2-methoxypyrimidine-5-carboxylate, the key interactions are expected to be hydrogen bonds and π-π stacking.

Hydrogen Bonding: The pyrimidine ring contains two nitrogen atoms which can act as hydrogen bond acceptors. While the molecule itself lacks strong hydrogen bond donors (like -OH or -NH2), weak C-H···O and C-H···N hydrogen bonds are likely to play a significant role in the crystal packing. The oxygen atoms of the methoxy (B1213986) and carboxylate groups are potential acceptors for these weak hydrogen bonds. In the crystal structures of related pyrimidine derivatives, such as those containing amino or hydroxyl groups, extensive hydrogen bonding networks are observed, often forming well-defined supramolecular synthons like the R2(2)(8) ring motif. researchgate.net Although Ethyl 2-methoxypyrimidine-5-carboxylate cannot form these strong, self-complementary dimers, the interplay of weaker interactions will be crucial in defining its crystal structure.

Photoinduced Reactions and Photochemistry of Pyrimidine Derivatives (if applicable)

The absorption of UV light can promote the pyrimidine ring to an excited electronic state. From this excited state, a number of photochemical reactions can occur. For simple pyrimidines, reactions such as isomerization and addition of solvents across a C=N bond have been observed. The presence of substituents significantly influences the photochemical pathways.

The methoxy group at the 2-position and the ethyl carboxylate at the 5-position will modulate the electronic properties of the pyrimidine ring and could influence the nature and efficiency of any photoinduced reactions. For instance, the electron-donating methoxy group may affect the energy levels of the excited states. It is plausible that, under certain conditions, photoisomerization or photoreduction of the pyrimidine ring could occur. However, without experimental data, any discussion of the specific photochemical reactivity of Ethyl 2-methoxypyrimidine-5-carboxylate remains speculative.

Electrochemistry of the Chemical Compound (if applicable)

The electrochemical behavior of pyrimidine and its derivatives has been investigated, revealing that the pyrimidine ring is electrochemically active and can undergo reduction. osti.govnih.gov The reduction typically occurs at the N=C double bonds within the ring. The precise reduction potential and mechanism are highly dependent on the pH of the medium and the nature of the substituents on the pyrimidine ring.

For Ethyl 2-methoxypyrimidine-5-carboxylate, the pyrimidine ring is the most likely site of electrochemical activity. The electron-withdrawing ethyl carboxylate group would be expected to make the pyrimidine ring more susceptible to reduction compared to unsubstituted pyrimidine. Conversely, the electron-donating methoxy group would have an opposing effect, making the ring less easily reduced. The net effect of these two substituents on the reduction potential would need to be determined experimentally.